1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene
CAS No.:
Cat. No.: VC17571644
Molecular Formula: C16H18O4S
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18O4S |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 1-methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene |
| Standard InChI | InChI=1S/C16H18O4S/c1-19-15-7-3-5-13(9-15)11-21(17,18)12-14-6-4-8-16(10-14)20-2/h3-10H,11-12H2,1-2H3 |
| Standard InChI Key | HMJRGACDULGXJI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)CS(=O)(=O)CC2=CC(=CC=C2)OC |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene, reflects its bifunctional aromatic system. The central benzene ring is substituted at the 1-position with a methoxy group (-OCH₃) and at the 3-position with a methylsulfonylmethyl moiety (-CH₂SO₂CH₂-), which is further attached to a second methoxy-substituted benzene ring. This arrangement creates a planar aromatic core with electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, influencing its electronic distribution and reactivity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈O₄S |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 1-methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene |
| Canonical SMILES | COC1=CC=CC(=C1)CS(=O)(=O)CC2=CC(=CC=C2)OC |
| InChI Key | HMJRGACDULGXJI-UHFFFAOYSA-N |
The sulfonyl group (-SO₂-) introduces polarity and hydrogen-bonding capacity, while the methoxy groups enhance solubility in organic solvents.
Synthesis Methods
Industrial-Scale Synthesis
The synthesis of 1-methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene typically involves Friedel-Crafts alkylation or acylations, followed by oxidation to install the sulfonyl group. A patented method for analogous sulfonyl compounds (e.g., apremilast intermediates) employs:
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Acylation: Reacting 2-methoxyphenyl acetate with 2-(methylsulfonyl)acetyl chloride under Lewis acid catalysis (e.g., AlCl₃).
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Hydrolysis: Converting the acylated intermediate to a ketone.
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Alkylation: Introducing ethoxy groups via bromoethane.
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Reductive Amination: Using ammonium acetate and reducing agents to form the final amine derivatives .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategy |
|---|---|---|
| Acylation | AlCl₃, CH₂Cl₂, 0–5°C | Slow addition to minimize dimerization |
| Oxidation | H₂O₂, acetic acid, 50°C | Excess oxidant for complete sulfone formation |
| Purification | Recrystallization (EtOH/H₂O) | Gradient cooling to enhance crystal purity |
These methods avoid hazardous reagents like n-butyllithium, improving scalability and safety .
Green Chemistry Approaches
Recent advancements emphasize solvent-free reactions and catalytic oxidation using H₂O₂ or O₂ to reduce waste. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85%.
Chemical Reactivity
Nucleophilic Reactions
The sulfonyl group’s electron-withdrawing nature activates the methylene (-CH₂-) bridge for nucleophilic substitution. For instance, reaction with amines yields sulfonamide derivatives, which are pharmacologically relevant .
Equation 1: Sulfonamide Formation
Reductive Transformations
Catalytic hydrogenation (Pd/C, H₂) reduces the sulfonyl group to thioether (-S-), though this pathway is less explored due to competing aromatic ring hydrogenation.
Applications in Medicinal Chemistry
Pharmaceutical Intermediates
This compound serves as a precursor to apremilast, a PDE4 inhibitor used for psoriasis and arthritis. Key steps include:
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Knoevenagel Condensation: With thiophene derivatives to form heterocyclic cores.
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Crystallization: Obtaining polymorph Form I with enhanced bioavailability .
Antimicrobial Agents
Sulfonyl-containing analogs exhibit antibacterial activity against Gram-positive strains (MIC: 2–8 µg/mL), likely by inhibiting cell wall synthesis.
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